3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one
Description
Properties
IUPAC Name |
3-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-1,4-thiazepan-5-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2S/c18-17(19,20)12-2-1-3-13(10-12)22-5-7-23(8-6-22)16(25)14-11-26-9-4-15(24)21-14/h1-3,10,14H,4-9,11H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJPYHIXKAQECPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(NC1=O)C(=O)N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one typically involves multiple steps:
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Formation of the Piperazine Intermediate: : The initial step involves the reaction of 3-(trifluoromethyl)aniline with phosgene to form 3-(trifluoromethyl)phenyl isocyanate. This intermediate is then reacted with piperazine to yield 4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl chloride.
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Cyclization to Thiazepanone: : The piperazine intermediate is then subjected to cyclization with 2-mercaptoacetic acid under basic conditions to form the thiazepanone ring, resulting in the final compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise control of reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazepanone ring, leading to sulfoxide or sulfone derivatives.
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Reduction: : Reduction reactions can target the carbonyl group in the piperazine ring, potentially converting it to an alcohol.
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Substitution: : The trifluoromethyl group on the phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
Antinociceptive Activity
One of the primary applications of this compound is in pain management. A study investigated the antinociceptive effects of a derivative, 3-[4-(3-trifluoromethyl-phenyl)-piperazin-1-yl]-dihydrofuran-2-one, in a mouse model of chronic constriction injury. The findings indicated that this compound exhibited significant antinociceptive activity comparable to pregabalin, a widely used analgesic . The study emphasized the need for novel analgesics that are both effective and safe for treating neuropathic pain.
Antibacterial Properties
Research has also suggested that piperazine derivatives possess antibacterial activity. Compounds similar to 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one have been evaluated for their efficacy against various bacterial strains. The piperazine scaffold is recognized as a privileged structure in drug discovery, leading to the development of potent antibacterial agents .
Neuroprotective Effects
Studies have explored the neuroprotective effects of compounds containing the piperazine moiety in models of neurodegenerative diseases. The ability of these compounds to modulate neurotransmitter systems and provide neuroprotection makes them candidates for further research in treating conditions like Alzheimer's disease and Parkinson's disease.
Synthesis and Derivation
The synthesis of this compound involves multiple steps that can include carbon-sulfur bond formation and arylation reactions. Understanding the synthetic pathways is crucial for optimizing yield and purity for pharmaceutical applications .
Case Studies
Mechanism of Action
The mechanism of action of 3-(4-(3-(Trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances binding affinity and selectivity, while the piperazine and thiazepanone rings provide structural rigidity and proper orientation for interaction with biological targets.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
Key Analogues:
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one Structure: Shares the 4-(trifluoromethyl)phenyl-piperazine fragment but replaces the thiazepanone with a pyrazole-substituted butanone. Synthesis: Prepared via coupling of arylpiperazine with 4-(1H-pyrazol-4-yl)butanoic acid using HOBt/TBTU .
4-Methyl-5-[4-[3-(trifluoromethyl)phenyl]piperazine-1-carbonyl]-6-thia-1,8-diazatricyclo[7.5.0.0³,⁷]tetradeca-3(7),4,8-trien-2-one Structure: Incorporates the same piperazine-carbonyl group but embeds it within a tricyclic system. Implications: The rigid tricyclic framework may enhance binding specificity but reduce metabolic flexibility compared to the monocyclic thiazepanone .
1-[3-Fluoro-5-(trifluoromethyl)phenyl]-piperazine Structure: Lacks the carbonyl-thiazepanone moiety, retaining only the trifluoromethylphenyl-piperazine backbone. Synthesis: Derived from bis(2-chloroethyl)amine hydrochloride and 3-fluoro-5-trifluoromethylaniline, highlighting modular approaches to piperazine derivatives .
Compounds with Diazepane/Homopiperazine Cores Examples: 1-(3-Phenyl-1,2,4-thiadiazol-5-yl)-1,4-diazepane () and PARP1 inhibitors with diazepane-carbonyl groups (). Comparison: Diazepane rings (six-membered) vs.
Pharmacokinetic and Pharmacodynamic Considerations
- Lipophilicity: The trifluoromethyl group and thiazepanone ring in the target compound likely improve blood-brain barrier penetration compared to pyrazole or tricyclic analogues .
- Metabolic Stability: Sulfur in the thiazepanone may slow oxidative metabolism relative to diazepane derivatives, which are prone to N-dealkylation .
- Target Selectivity : Piperazine-carbonyl compounds (e.g., ) often target serotonin or dopamine receptors, whereas sulfonyl-piperazines () are linked to phosphodiesterase inhibition.
Data Table: Structural and Functional Comparison
Biological Activity
The compound 3-(4-(3-(trifluoromethyl)phenyl)piperazine-1-carbonyl)-1,4-thiazepan-5-one is a complex organic molecule that integrates a trifluoromethyl group, a piperazine moiety, and a thiazepan structure. This combination suggests potential biological activities that merit investigation. The presence of these functional groups often correlates with diverse pharmacological properties, including anticancer, antimicrobial, and antiviral activities.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 403.44 g/mol. The structure features:
- Trifluoromethyl group : Known for enhancing lipophilicity and biological activity.
- Piperazine ring : Commonly associated with various therapeutic effects.
- Thiazepan ring : Implicated in neuropharmacological activities.
Biological Activity Overview
Research into the biological activity of this compound has indicated several potential therapeutic applications:
- Anticancer Activity : The thiazepan derivatives have shown promise in cancer research due to their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the piperazine moiety can enhance the efficacy of anticancer agents by improving their pharmacokinetic profiles.
- Antimicrobial Properties : Compounds containing piperazine and thiazepan structures have been documented to exhibit significant antibacterial and antifungal activities. The trifluoromethyl group may contribute to these effects by altering membrane permeability or interfering with metabolic pathways in pathogens.
- Antiviral Effects : Similar derivatives have been explored for their antiviral properties against various viruses, including those affecting plants and animals. The mechanism often involves the inhibition of viral replication or interference with viral entry into host cells.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Anticancer | Induction of apoptosis in cancer cell lines | , |
| Antimicrobial | Significant inhibition of bacterial growth | , |
| Antiviral | Inhibition of viral replication | , |
Case Studies
- Anticancer Study : A study evaluated the cytotoxic effects of thiazepan derivatives on human cancer cell lines. The results indicated that compounds similar to this compound exhibited IC50 values in the micromolar range, suggesting strong potential for development as anticancer agents.
- Antimicrobial Evaluation : In vitro tests against various bacterial strains showed that the compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a novel antimicrobial agent.
- Antiviral Activity : A recent investigation focused on the antiviral properties against tobacco mosaic virus (TMV). Compounds derived from similar scaffolds were shown to enhance systemic acquired resistance (SAR) in plants, suggesting that this compound may also possess similar capabilities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
